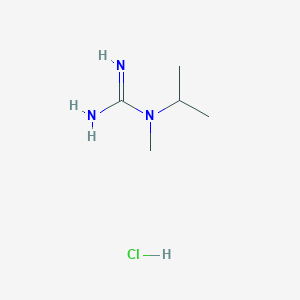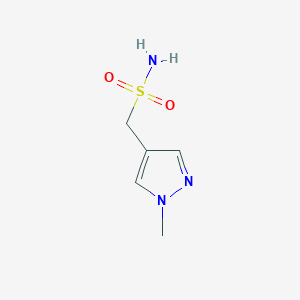![molecular formula C15H17FN2 B1421936 Ethyl[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl]amine CAS No. 1179861-37-0](/img/structure/B1421936.png)
Ethyl[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl]amine
Overview
Description
Ethyl[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl]amine is a chemical compound with the CAS Number: 1153741-49-1 . It has a molecular weight of 230.28 . The IUPAC name for this compound is N-[(4-fluorophenyl)(3-pyridinyl)methyl]ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15FN2/c1-2-17-14(12-4-3-9-16-10-12)11-5-7-13(15)8-6-11/h3-10,14,17H,2H2,1H3 . This code provides a specific description of the molecule’s structure. For a detailed molecular structure analysis, it is recommended to use specialized software or databases like PubChem .Physical and Chemical Properties Analysis
This compound has a molecular weight of 230.28 . More detailed physical and chemical properties such as melting point, boiling point, density, etc., are not available in the search results. For comprehensive physical and chemical properties, it is recommended to refer to specialized chemical databases or the compound’s Material Safety Data Sheet (MSDS) .Scientific Research Applications
Synthesis and Characterization
- Ethyl[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl]amine is involved in the synthesis of novel compounds. For example, it is used in the synthesis of N-substituted pyridin-2(1H)-one derivatives, which have shown antibacterial activity against human pathogen bacterial strains (Sharma et al., 2016).
Catalysis and Polymerization
- This compound is used in the development of mono(imino)pyridine ligands for ethylene polymerization. The introduction of fluorinated sterically bulky ligands enhances catalytic activity and influences the branching content of the polyethylene product (Zhang et al., 2021).
Organic and Medicinal Chemistry
- In medicinal chemistry, derivatives of this compound are synthesized for potential use in drug development. For instance, its derivatives are explored in the synthesis of antimicrobial compounds such as 1,2,4-triazoles and thiazoles with antimicrobial activities (Bayrak et al., 2009; Wardkhan et al., 2008).
Photovoltaic Applications
- This compound is also utilized in the field of photovoltaic research. For instance, its derivatives are used as cathode interfacial materials in polymer solar cells, demonstrating the potential for use in nano-structured organic solar cells (Lv et al., 2014).
Crystallography and Material Science
- This compound is involved in the synthesis of polysubstituted pyridines, which are studied for their crystal structures and supramolecular aggregation, contributing to the understanding of molecular interactions in materials science (Suresh et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
N-[(4-fluoro-3-methylphenyl)-pyridin-3-ylmethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2/c1-3-18-15(13-5-4-8-17-10-13)12-6-7-14(16)11(2)9-12/h4-10,15,18H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRANPOOGCOWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC(=C(C=C1)F)C)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine dihydrochloride](/img/structure/B1421856.png)



![2-Chlorooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1421860.png)
![Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1421862.png)
![5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1421865.png)
amine dihydrochloride](/img/structure/B1421867.png)



![[1-(Methylamino)cyclohexyl]methanol](/img/structure/B1421875.png)
![[1-(Methylamino)cyclohexyl]methanol hydrochloride](/img/structure/B1421876.png)
